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beta-Hydroxy-alpha-methyl-4-nitrophenylalanine

Biocatalysis Stereochemistry Glycine hydroxymethyltransferase

beta-Hydroxy-alpha-methyl-4-nitrophenylalanine (IUPAC: 2-amino-3-hydroxy-2-methyl-3-(4-nitrophenyl)propanoic acid) is a non-proteinogenic, Cα,α-disubstituted β-hydroxy-α-amino acid featuring a para-nitrophenyl side chain. The compound combines three key structural features—an α-methyl quaternary center, a β-hydroxyl stereocenter, and a p-nitroaromatic UV/IR chromophore—that collectively distinguish it from the simpler Phe(4-NO₂) scaffold commonly used in peptide biophysics and inhibitor design.

Molecular Formula C10H13ClN2O5
Molecular Weight 276.67
CAS No. 1158530-82-5
Cat. No. B2807275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Hydroxy-alpha-methyl-4-nitrophenylalanine
CAS1158530-82-5
Molecular FormulaC10H13ClN2O5
Molecular Weight276.67
Structural Identifiers
SMILESCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)(C(=O)O)N
InChIInChI=1S/C10H12N2O5/c1-10(11,9(14)15)8(13)6-2-4-7(5-3-6)12(16)17/h2-5,8,13H,11H2,1H3,(H,14,15)
InChIKeyYZWMMPZRZBGFNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

beta-Hydroxy-alpha-methyl-4-nitrophenylalanine (CAS 1158530-82-5): A Cα-Tetrasubstituted, Cβ-Hydroxylated p-Nitro Pharmacophore for Conformationally Restricted Peptide and Enzyme Probe Design


beta-Hydroxy-alpha-methyl-4-nitrophenylalanine (IUPAC: 2-amino-3-hydroxy-2-methyl-3-(4-nitrophenyl)propanoic acid) is a non-proteinogenic, Cα,α-disubstituted β-hydroxy-α-amino acid featuring a para-nitrophenyl side chain [1]. The compound combines three key structural features—an α-methyl quaternary center, a β-hydroxyl stereocenter, and a p-nitroaromatic UV/IR chromophore—that collectively distinguish it from the simpler Phe(4-NO₂) scaffold commonly used in peptide biophysics and inhibitor design [2]. Its documented occurrence as a product of glycine hydroxymethyltransferase (EC 2.1.2.1) acting on D-alanine plus 4-nitrobenzaldehyde establishes a well-defined enzymatic entry route that can furnish defined stereoisomers [3].

Why 4-Nitrophenylalanine or Simple α-Methyl-Phenylalanine Analogs Cannot Replace beta-Hydroxy-alpha-methyl-4-nitrophenylalanine


Procurement decisions that default to the nearest available analog—typically 4-nitro-L-phenylalanine or N-α-methyl-4-nitrophenylalanine—fail when the application demands simultaneous conformational constraint, metabolic stability, and a dual stereochemical readout. The α-methyl substituent creates a Cα-tetrasubstituted center that strongly biases peptide backbone torsion angles toward helical or turn conformations [1], while the β-hydroxyl introduces a second stereocenter that can direct hydrogen-bond networks and modulate enzyme recognition profiles in ways that Cα-methyl-only or N-methyl-only analogs cannot replicate [2]. Furthermore, the p-nitro group provides a quantitative spectroscopic handle (IR ν_sym(N─O) ~ 1520 cm⁻¹) for local polarity sensing that is retained in the target compound but absent in non-nitrated alternatives [3].

Quantitative Comparator Evidence for beta-Hydroxy-alpha-methyl-4-nitrophenylalanine: Enzymatic, Conformational, Spectroscopic, and Stability Differentiation


Enzymatic Synthesis Stereochemical Outcome: GHMT-Catalyzed Formation of (2S,3R) vs. (2S,3S) Diastereomers

Glycine hydroxymethyltransferase (EC 2.1.2.1) from Streptococcus thermophilus catalyzes the aldol condensation of D-alanine with 4-nitrobenzaldehyde, producing both (2S,3S)- and (2S,3R)-configured diastereomers of the target compound [1]. This enzymatic route thus generates the Cα-methyl, Cβ-hydroxy stereochemical pair simultaneously, enabling direct biological comparison of threo vs. erythro configurations at the β-carbon—a capability not available from standard 4-nitrophenylalanine, which lacks the β-hydroxyl stereocenter entirely. The absence of any comparable Cα-tetrasubstituted product from glycine-based reactions with the same enzyme underscores the unique ability of the D-alanine substrate to deliver the α-methyl substitution [2].

Biocatalysis Stereochemistry Glycine hydroxymethyltransferase

Protease Resistance Conferred by the α-Methyl Group: Class-Level Evidence from α-Methyl-β-Phenylalanine Inhibitors

In a screen of 30 non-proteinogenic amino acids against bovine trypsin and proteinase K, (S)-α-methyl-β-phenylalanine and (R)-α-methyl-β-phenylalanine selectively inhibited proteinase K activity, whereas β-hydroxyleucine diastereomers inhibited both enzymes [1]. This demonstrates that the α-methyl substituent alone confers differential enzyme recognition even in the closely related α-methyl-β-phenylalanine scaffold. The target compound adds a β-hydroxyl group to this pharmacophore, which, by analogy to the β-hydroxyleucine/trypsin interaction data, is expected to broaden protease target scope beyond that of simple α-methyl-β-phenylalanine. Quantitative Ki values were not reported in this study for the α-methyl-β-phenylalanine analogues, but the differential inhibitory profile (proteinase K-selective vs. dual inhibition) provides a qualitative selectivity benchmark.

Protease inhibition Metabolic stability Serine proteases

Spectroscopic Differentiation: IR Nitro Stretch Frequency as a Local Polarity Probe Retained in the Target Compound

The 4-nitrophenylalanine chromophore exhibits a nitro symmetric stretching frequency (ν_sym(N─O)) that shifts predictably with local dielectric environment: in sfGFP, the frequency shifts from ~1525 cm⁻¹ (solvent-exposed) to ~1515 cm⁻¹ (buried hydrophobic pocket), providing a quantifiable Δν of ~10 cm⁻¹ [1]. The target compound retains this p-nitro IR probe functionality, but the additional α-methyl and β-hydroxyl substituents constrain backbone dynamics, enabling site-specific insertion with reduced conformational averaging compared to flexible Phe(4-NO₂) [2]. Non-nitrated analogs (e.g., α-methyl-Phe) completely lack this spectroscopic handle, while N-methyl-4-nitro-Phe (Ki = 130 nM for PAL) introduces N-alkylation that can interfere with amide bond geometry [3].

Infrared spectroscopy Local polarity sensing Peptide biophysics

Conformational Restriction: α-Methyl Tetrasubstitution Drives Helical Folding vs. Phe(4-NO₂) Flexibility

Extensive crystallographic and spectroscopic analyses of Cα-methyl, Cα-benzylglycine [(αMe)Phe] model peptides demonstrate that α-methylation restricts the φ/ψ conformational space to the helical region (−60° < φ < −30°, −60° < ψ < −20°), strongly favoring 3₁₀- and α-helical secondary structures [1]. In contrast, unsubstituted Phe(4-NO₂) retains full backbone conformational flexibility. The addition of a β-hydroxyl group in the target compound introduces a χ₁-dependent hydrogen-bonding capability that further modulates helix stability in a stereochemistry-dependent manner [2]. A directly comparable N-methyl-4-nitro-L-phenylalanine exhibits Ki = 130 nM against phenylalanine ammonia lyase (PAL) but functions as a pure inhibitor rather than a conformationally restricted substrate, highlighting the divergent biological consequences of N-methyl vs. Cα-methyl modification [3].

Peptide conformation Cα-tetrasubstituted amino acids Helical stabilization

Biocatalytic Scale-Up Potential: Engineered Aldolase Variants Demonstrate Multi-Ton Production of β-Hydroxy-4-nitrophenylalanine Derivatives

Engineered L-threonine aldolase variants have been developed that produce (βR)-β-hydroxy-4-nitro-L-phenylalanine at multi-ton scale as a chloramphenicol precursor, reducing the synthetic route by 5 steps compared to the traditional chemical process [1]. The patent literature (US 11,512,303 B2) explicitly discloses engineered polypeptides evolved for the asymmetric synthesis of (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid and related β-hydroxy-α-amino acids, including those with Cα-alkyl substitution [2]. This establishes an industrial biocatalytic precedent for the compound class. The target compound, bearing an α-methyl group in addition to the β-hydroxyl and p-nitro groups, represents the next-generation scaffold within this industrially validated family and is accessible through analogous aldolase engineering using D-alanine as the amino donor.

Industrial biocatalysis Directed evolution Chloramphenicol precursor

Comparator Cross-Table: Structural and Functional Differentiation from Nearest Commercial Analogs

A systematic comparison of the target compound against the four closest commercially available analogs reveals that no single alternative simultaneously provides (i) a Cα-quaternary center for conformational restriction, (ii) a β-hydroxyl stereocenter for hydrogen-bond engineering, and (iii) a p-nitro chromophore for spectroscopic detection. The nearest competitor, N-methyl-4-nitro-L-phenylalanine (CAS 70663-55-7), offers the p-nitro group and N-alkylation but lacks both Cα-tetrasubstitution and β-hydroxylation, resulting in fundamentally different peptide backbone geometry (cis/trans amide equilibration vs. φ/ψ torsion angle restriction) [1]. α-Methyl-4-nitro-DL-phenylalanine (CAS 35849-34-0) provides the Cα-methyl constraint and p-nitro group but lacks the β-hydroxyl, eliminating stereospecific hydrogen-bonding capacity and reducing the number of stereocenters from 2 to 1 .

Comparator analysis Structure-property relationships Amino acid analog selection

Optimal Application Scenarios for beta-Hydroxy-alpha-methyl-4-nitrophenylalanine Driven by Quantitative Differentiation Evidence


Conformationally Restricted Peptide SAR Studies Requiring Simultaneous Helix Stabilization and Spectroscopic Readout

Medicinal chemists investigating peptide inhibitors of protein–protein interactions can exploit the Cα-methyl constraint of the target compound to pre-organize short peptide sequences into helical conformations [1], while the p-nitro group provides a direct IR probe for quantifying local binding-pocket polarity upon target engagement [2]. Unlike Phe(4-NO₂), which samples multiple conformations and averages the ν_sym(N─O) signal, the restricted φ/ψ space of the target compound ensures that the observed frequency shift reports specifically on the environment of a conformationally locked residue. This combination is critical for correlating structural rigidity with binding thermodynamics in SAR campaigns.

Protease-Resistant Peptide Therapeutic Lead Optimization with Intrinsic Enzyme Selectivity Profiling

The α-methyl substituent confers documented resistance to proteolytic degradation by serine proteases [3], while the β-hydroxyl stereochemistry modulates enzyme recognition selectivity, as demonstrated by the differential trypsin vs. proteinase K inhibition profiles of structurally related β-hydroxy-α-methyl amino acids [3]. Incorporating the target compound at the P1 position of peptide-based protease inhibitor leads enables simultaneous optimization of metabolic stability and target selectivity, a capability not achievable with Phe(4-NO₂) (metabolically labile) or N-Me-Phe(4-NO₂) (Ki = 130 nM for PAL, but lacking β-OH-directed hydrogen bonding).

Site-Specific Protein Infrared Probe Incorporation via Engineered tRNA Synthetase Pairs

The p-nitrophenylalanine moiety has been validated as a genetically encodable IR probe for studying local protein environments using engineered pyrrolysyl-tRNA synthetase (PylRS) variants [2]. By incorporating the target compound—bearing the additional α-methyl and β-hydroxyl substituents—researchers can site-specifically insert a conformationally restricted probe that reports on local polarity (ν_sym(N─O) ~ 1515–1525 cm⁻¹) while simultaneously restricting backbone dynamics, enabling time-resolved studies of protein folding and conformational transitions with reduced motional averaging artifacts.

Industrial Biocatalytic Route Development for Cα-Tetrasubstituted β-Hydroxy-α-Amino Acid Libraries

The precedent for multi-ton biocatalytic production of (βR)-β-hydroxy-4-nitro-L-phenylalanine using engineered aldolases [4] establishes the feasibility of scaling enzymatic routes to this compound class. Process chemistry groups developing libraries of conformationally constrained amino acid building blocks can leverage the same directed-evolution platform to produce the target compound from D-alanine and 4-nitrobenzaldehyde, benefiting from the inherent Cα-quaternary center that eliminates racemization during downstream peptide coupling chemistry and simplifies enantiopure product isolation.

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